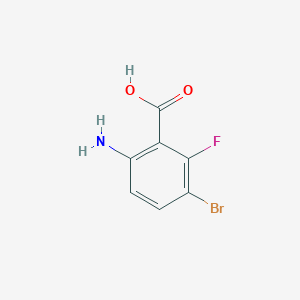

6-Amino-3-bromo-2-fluorobenzoic acid

Description

Significance of Halogenation in Benzoic Acid Derivatives for Chemical Reactivity and Biological Activity

Halogenation, the introduction of one or more halogen atoms into a compound, is a pivotal strategy in modifying the properties of organic molecules. In benzoic acid derivatives, the presence of halogens such as fluorine, chlorine, and bromine profoundly influences both chemical reactivity and biological activity. Halogens exert a strong inductive effect, withdrawing electron density from the aromatic ring, which can deactivate it towards electrophilic substitution while activating it for nucleophilic aromatic substitution. avantorsciences.com The specific halogen and its position on the ring dictate the regioselectivity of subsequent reactions.

From a biological perspective, the incorporation of halogens can enhance a molecule's lipophilicity, improving its ability to cross cell membranes. This modification can also increase metabolic stability by blocking sites susceptible to enzymatic degradation. These altered physicochemical properties often lead to enhanced pharmacological profiles and are a common feature in many pharmaceutical drugs. orgsyn.org

Overview of Aminobenzoic Acids as Versatile Building Blocks in Chemical Synthesis

Aminobenzoic acids are a class of compounds that feature both an amino group and a carboxylic acid group attached to a benzene (B151609) ring. mdpi.com This bifunctional nature makes them exceptionally versatile building blocks in chemical synthesis. mdpi.com The amino group can act as a nucleophile or a base and can be readily transformed into a diazonium salt, opening pathways to a wide array of other functional groups. The carboxylic acid group can undergo esterification, amidation, or reduction. The presence of these two distinct reactive sites allows for sequential, controlled modifications, making aminobenzoic acids valuable precursors for complex molecules, including pharmaceuticals and polymers. mdpi.com

Contextualization of 6-Amino-3-bromo-2-fluorobenzoic acid within the Landscape of Substituted Benzoic Acids

This compound is a polysubstituted benzoic acid that combines the key features of both halogenation and amination. Its structure is distinguished by a specific arrangement of three different substituents on the benzene ring: an amino group, a bromine atom, and a fluorine atom. This unique combination of functional groups on a single scaffold provides a high degree of chemical orthogonality, allowing for selective reactions at different positions. The presence of both bromine and fluorine offers distinct reactivity patterns, for instance in cross-coupling versus nucleophilic substitution reactions. This positions this compound as a highly specialized and valuable intermediate in synthetic chemistry, particularly for constructing complex, highly functionalized target molecules.

Structure

3D Structure

Propriétés

IUPAC Name |

6-amino-3-bromo-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEJVMJQKLRHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036756-03-2 | |

| Record name | 6-Amino-3-bromo-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Synthetic Applications

Analysis of Functional Group Reactivity

The synthetic utility of 6-Amino-3-bromo-2-fluorobenzoic acid stems from the distinct reactivity of its functional groups:

Carboxylic Acid (-COOH): This group can undergo standard reactions such as esterification (reaction with alcohols), conversion to an acyl chloride (using reagents like thionyl chloride), and amidation (reaction with amines).

Amino Group (-NH₂): The amino group is nucleophilic and can be acylated, alkylated, or diazotized. Its position ortho to the carboxylic acid group allows for potential intramolecular reactions to form heterocyclic systems.

Bromo Group (-Br): The bromine atom is an excellent leaving group in nucleophilic aromatic substitution under certain conditions and is highly reactive in various metal-catalyzed cross-coupling reactions. nih.gov

Fluoro Group (-F): The fluorine atom is generally a poor leaving group in nucleophilic aromatic substitution compared to bromine but strongly activates the ring for such reactions when positioned correctly. It also influences the acidity and reactivity of adjacent protons.

Role as a Precursor in the Synthesis of Heterocyclic Compounds

The arrangement of the amino and carboxylic acid groups on the benzene (B151609) ring makes this compound a valuable precursor for synthesizing fused heterocyclic compounds. researchgate.net For example, condensation reactions between the ortho-amino benzoic acid moiety and various bifunctional reagents can lead to the formation of important heterocyclic scaffolds such as quinazolinones or benzoxazinones. The halogen substituents remain on the core structure, allowing for further functionalization of the resulting heterocyclic system.

Utility in Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key handle for building molecular complexity through metal-catalyzed cross-coupling reactions. It can readily participate in:

Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

These reactions provide powerful methods for attaching a wide variety of substituents at the 3-position of the benzoic acid ring, making this compound a versatile intermediate for creating diverse molecular libraries. nih.gov

Applications of 6 Amino 3 Bromo 2 Fluorobenzoic Acid As a Synthon in Advanced Organic and Medicinal Chemistry

Role as a Key Intermediate in the Synthesis of Pharmaceutical Compounds

The strategic placement of amino, bromo, and fluoro substituents on the benzoic acid ring makes 6-amino-3-bromo-2-fluorobenzoic acid a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. These functional groups offer orthogonal reactivity, allowing for selective transformations at each position to build molecular complexity. The amino group can readily participate in amide bond formation, diazotization reactions, and as a nucleophile in substitution reactions. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl and alkyl groups. The fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug molecule.

Design and Synthesis of Novel Drug Candidates Utilizing the this compound Scaffold

The this compound scaffold has been instrumental in the design and synthesis of novel drug candidates, particularly in the area of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancerous cells. ed.ac.uk

One notable example is the synthesis of potent and selective c-Jun N-terminal kinase (JNK) inhibitors, which are implicated in inflammatory diseases and cancer. Researchers have utilized derivatives of this scaffold to construct pyridopyrimidinone-based JNK inhibitors. nih.gov The synthetic strategy often involves the amidation of the carboxylic acid group of this compound, followed by intramolecular cyclization to form the core heterocyclic structure. The bromine atom can then be used as a handle for further diversification of the molecule through cross-coupling reactions to enhance potency and selectivity.

Another significant application is in the development of Polo-like kinase 1 (PLK1) inhibitors. PLK1 is a key regulator of the cell cycle, and its overexpression is common in many human cancers. nih.gov Starting from this compound, a series of pyrazole-based PLK1 inhibitors have been designed and synthesized. The synthetic route typically begins with the conversion of the amino group to a pyrazole (B372694) ring, followed by functionalization at the bromine and carboxylic acid positions to optimize interactions with the kinase's active site.

The following table summarizes key drug candidates synthesized using the this compound scaffold:

| Drug Candidate Class | Target | Therapeutic Area | Key Synthetic Step Involving the Scaffold |

| Pyridopyrimidinone Derivatives | c-Jun N-terminal kinase (JNK) | Cancer, Inflammatory Diseases | Intramolecular cyclization to form the core heterocyclic structure. nih.gov |

| Pyrazole-based Compounds | Polo-like kinase 1 (PLK1) | Cancer | Conversion of the amino group to a pyrazole ring. nih.gov |

Incorporation into Complex Bioactive Molecules

Beyond its use in constructing the core of drug candidates, this compound is also incorporated as a key fragment into larger, more complex bioactive molecules. Its trifunctional nature allows it to serve as a versatile linker or a central scaffold to which other pharmacophoric groups can be attached.

For instance, in the synthesis of certain quinoline-based inhibitors, this benzoic acid derivative can be used to introduce a substituted phenyl ring with tailored properties. researchgate.net The amino group can be acylated or alkylated, the carboxylic acid can be converted to an amide, and the bromine can be displaced or used in a coupling reaction to connect to the main quinoline (B57606) core. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

The versatility of this synthon is further highlighted in the construction of nitrogen-containing heterocycles. researchgate.netresearchgate.netguilan.ac.ir The amino and carboxylic acid groups can be used to form fused ring systems, while the bromine and fluorine atoms provide opportunities for further functionalization, leading to a wide range of structurally diverse and biologically active molecules.

Development of Materials and Advanced Chemical Systems

While the primary application of this compound is in the life sciences, its unique electronic and structural features also make it a candidate for the development of advanced materials. smolecule.com

Synthesis of Liquid Crystals and Polymers

The rigid, substituted aromatic core of this compound suggests its potential use in the synthesis of liquid crystals and polymers. The presence of multiple functional groups allows for the creation of highly ordered structures. For example, the carboxylic acid and amino groups can be used for polymerization through the formation of polyamide linkages. The bromo and fluoro substituents can influence the intermolecular interactions and, consequently, the liquid crystalline properties or the thermal and mechanical properties of the resulting polymers. While specific examples in the literature are still emerging, the structural motifs present in this molecule are analogous to those found in known liquid crystal and polymer precursors.

Contributions to Agrochemical Research and Development

The principles of drug design, particularly the use of halogenated aromatic compounds to enhance efficacy and metabolic stability, are also applicable to agrochemical research. This compound and its derivatives are valuable intermediates in the synthesis of novel herbicides and pesticides.

A patent has described the synthesis of 6-(poly-substituted aryl)-4-aminopicolinic acids as potent herbicides with a broad spectrum of weed control. googleapis.com The synthesis of these compounds can involve a Suzuki coupling reaction where a boronic acid derivative of a substituted fluorobenzene, structurally related to this compound, is coupled with a pyridine (B92270) derivative. The specific substitution pattern on the phenyl ring is crucial for the herbicidal activity and crop selectivity.

Emerging Applications in Chemical Biology and Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. The development of potent and selective chemical probes is essential for understanding the roles of proteins in health and disease. nih.gov this compound serves as a versatile starting material for the synthesis of such probes due to its tunable reactivity.

The scaffold can be elaborated to create specific inhibitors for enzymes like bromodomains, which are readers of epigenetic marks and are implicated in cancer. nih.gov By attaching reporter tags, such as fluorescent dyes or biotin, to derivatives of this compound, researchers can create probes to visualize the localization of target proteins within cells or to isolate and identify their binding partners. The ability to systematically modify the scaffold allows for the optimization of probe properties, including cell permeability, target affinity, and selectivity.

Theoretical and Computational Investigations of Halogenated Aminobenzoic Acids

Quantum Chemical Studies (e.g., DFT) on Substituted Benzoic Acids and Derivatives

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of substituted benzoic acids. These methods allow for the detailed analysis of how different functional groups—such as amino, bromo, and fluoro groups—collectively influence the electron distribution within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties.

For a molecule like 6-Amino-3-bromo-2-fluorobenzoic acid, the presence of an electron-donating amino group and electron-withdrawing halogen atoms creates a complex electronic environment. The amino group tends to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the electronegative fluorine and bromine atoms, along with the carboxylic acid group, tend to lower the LUMO energy, enhancing the molecule's electron-accepting capabilities.

Computational studies on analogous molecules, such as 2-amino-5-fluorobenzoic acid and its chloro and bromo derivatives, have shown that halogen substitution influences the HOMO-LUMO energy difference. nih.gov Similarly, investigations into other substituted benzoic acids have demonstrated that the nature and position of substituents significantly modulate the frontier orbital energies. unamur.be

A hypothetical representation of the frontier molecular orbital energies for a series of related compounds is presented in the table below to illustrate these effects.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzoic acid | -6.89 | -1.25 | 5.64 |

| 2-Aminobenzoic acid | -5.98 | -0.87 | 5.11 |

| 2-Fluorobenzoic acid | -7.05 | -1.45 | 5.60 |

| 3-Bromobenzoic acid | -7.12 | -1.58 | 5.54 |

| This compound | -6.25 | -1.65 | 4.60 |

This is an interactive data table. You can sort the columns by clicking on the headers.

The electronic structure, as determined by quantum chemical calculations, provides a basis for predicting the reactivity of this compound. The distribution of electron density across the aromatic ring is a key factor in determining the sites most susceptible to electrophilic or nucleophilic attack.

Computational models can generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of a molecule. For this compound, these maps would likely show high electron density (negative potential) near the amino group and on the carbon atoms ortho and para to it, while the regions near the halogens and the carboxylic acid group would exhibit lower electron density (positive potential). This information is invaluable for predicting the outcomes of various chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations of Related Scaffolds

The three-dimensional structure and conformational flexibility of substituted benzoic acids are crucial for their chemical and biological properties. Conformational analysis helps to identify the most stable arrangements of the atoms in a molecule, while molecular dynamics (MD) simulations provide insights into the molecule's behavior over time in different environments.

For this compound, a key conformational feature is the orientation of the carboxylic acid group relative to the benzene (B151609) ring. Studies on related 2-fluorobenzoic acid derivatives have shown that intramolecular hydrogen bonding between the fluorine atom and the hydroxyl hydrogen of the carboxylic acid can influence the preferred conformation. beilstein-journals.org However, steric hindrance between the substituents in the ortho positions (the amino and fluoro groups) and the carboxylic acid group will also play a significant role in determining the rotational barrier of the carboxyl group.

Molecular dynamics simulations of substituted benzoic acids in solution have revealed that self-association into dimers through hydrogen bonding of the carboxylic acid groups is a common phenomenon. mdpi.comrsc.org The nature of the solvent and the substituents on the benzene ring can influence the extent and nature of this self-association. mdpi.comrsc.org For this compound, both intermolecular hydrogen bonding between the carboxylic acid groups and potential intramolecular interactions involving the amino and fluoro substituents would be important aspects to investigate through MD simulations.

Predictive Modeling of Reaction Pathways and Selectivity

Predicting the pathways and selectivity of chemical reactions is a major goal of computational chemistry. For a polysubstituted aromatic compound like this compound, predicting the outcome of further substitution reactions is a non-trivial task due to the competing directing effects of the existing functional groups.

Computational approaches, including DFT calculations of reaction intermediates and transition states, can be used to model potential reaction pathways and determine the most energetically favorable outcomes. For instance, in an electrophilic aromatic substitution reaction, calculations can be performed to determine the relative stability of the sigma complexes formed by the attack of an electrophile at different positions on the aromatic ring. The position that leads to the most stable intermediate is likely to be the major product.

More recently, machine learning models have emerged as a powerful tool for predicting reaction outcomes. nih.gov These models are trained on large datasets of known chemical reactions and can learn to recognize the patterns that govern reactivity and selectivity. By inputting the structure of this compound and the desired reaction conditions, a trained machine learning model could potentially predict the major product or a distribution of products with a high degree of accuracy.

The table below summarizes the expected directing effects of the substituents on this compound for electrophilic aromatic substitution, which would be a key input for any predictive model.

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH₂ | 6 | Strongly Activating | ortho, para |

| -Br | 3 | Deactivating | ortho, para |

| -F | 2 | Deactivating | ortho, para |

| -COOH | 1 | Deactivating | meta |

This is an interactive data table. You can sort the columns by clicking on the headers.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

The current synthesis of 6-Amino-3-bromo-2-fluorobenzoic acid and related compounds often relies on traditional methods that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of green and sustainable chemistry principles.

One promising avenue is the development of chemoenzymatic processes . For instance, the use of immobilized nitroreductase enzymes for the reduction of a nitro precursor could offer a highly selective and environmentally benign alternative to traditional metal-catalyzed hydrogenations. nih.gov This biocatalytic approach operates under mild conditions, typically in aqueous media, and avoids the use of high-pressure hydrogen gas and precious metal catalysts. nih.gov Furthermore, halogenase enzymes could be explored for the regioselective introduction of the bromine atom, potentially reducing the need for protective group strategies and minimizing waste. manchester.ac.ukresearchgate.net

Another key area of development is the use of advanced catalytic systems that minimize waste and improve atom economy. This includes the exploration of metal-free catalytic systems and the use of more sustainable and abundant transition metals for key bond-forming reactions. rsc.org The implementation of continuous flow synthesis presents another opportunity to enhance the safety, efficiency, and scalability of production, while also enabling better control over reaction parameters. nih.govfuturemarketinsights.com The adoption of greener solvents, derived from renewable feedstocks or the use of water as a solvent, will also be crucial in minimizing the environmental footprint of its synthesis. ucl.ac.uknih.gov

| Sustainable Synthesis Approach | Potential Advantages | Relevant Research Areas |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste, use of renewable catalysts. | Nitroreductases, Halogenases. nih.govmanchester.ac.uk |

| Advanced Catalysis | Higher efficiency, lower catalyst loading, use of abundant metals, improved atom economy. | Metal-free catalysis, C-H activation. rsc.orgrsc.org |

| Continuous Flow Chemistry | Enhanced safety, improved scalability, precise process control, reduced reaction times. | Microreactor technology. nih.govfuturemarketinsights.com |

| Green Solvents | Reduced environmental impact, improved safety profile, potential for recycling. | Aqueous synthesis, bio-derived solvents. ucl.ac.uknih.gov |

Diversification of Chemical Transformations for Broader Synthetic Utility

The unique arrangement of amino, bromo, and fluoro substituents on the benzoic acid core provides multiple handles for a wide array of chemical transformations. Future research will likely focus on expanding the repertoire of reactions that this versatile building block can undergo, thereby broadening its applicability in organic synthesis.

A significant area of opportunity lies in the catalytic functionalization of C-H bonds . pkusz.edu.cnorganic-chemistry.org Developing methods for the selective C-H activation of the aromatic ring would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, leading to more efficient and atom-economical synthetic routes. rsc.orgresearchgate.net The amino group can act as a directing group to guide the functionalization to specific positions on the aromatic ring. pkusz.edu.cn

Furthermore, the bromine atom is a versatile handle for various cross-coupling reactions . While its use in Suzuki and other palladium-catalyzed couplings is established for similar molecules, exploring a wider range of coupling partners and catalytic systems, including nickel and copper catalysis, could lead to the synthesis of novel and complex scaffolds. longdom.org Copper-catalyzed amination reactions, for example, could be used to introduce additional nitrogen-containing substituents.

The amino and carboxylic acid functionalities also offer opportunities for the construction of diverse heterocyclic systems . core.ac.ukmdpi.commdpi.com Research into novel cyclization strategies, including multicomponent reactions, could lead to the efficient synthesis of a wide range of bioactive heterocycles, such as quinazolines, benzodiazepines, and other fused ring systems. core.ac.ukmdpi.com

Application in Target-Oriented Synthesis of Complex Natural Products and Analogues

While this compound has been primarily utilized in the synthesis of pharmaceutical agents, its potential as a key building block in the total synthesis of complex natural products and their analogues remains largely untapped. The unique substitution pattern of this molecule can be strategically employed to construct intricate molecular architectures.

The combination of a nucleophilic amino group, a handle for cross-coupling (bromine), and a fluorine atom for modulating electronic properties and metabolic stability makes it an attractive starting material for the synthesis of alkaloids and other nitrogen-containing natural products. core.ac.ukuni-mainz.de Future research could focus on identifying natural products where the substitution pattern of this benzoic acid derivative can be retrosynthetically mapped onto a key fragment of the target molecule.

The development of diversity-oriented synthesis strategies starting from this compound could also lead to the creation of libraries of natural product-like molecules. mdpi.com These libraries could then be screened for biological activity, potentially leading to the discovery of new therapeutic agents. The fluorine atom, in particular, is a valuable feature in this context, as its incorporation can significantly enhance the biological properties of a molecule. rsc.orgbeilstein-journals.org

Advanced Computational Studies for Deeper Mechanistic Understanding and Rational Design

Computational chemistry offers powerful tools to gain deeper insights into the reactivity and properties of this compound, which can guide the rational design of new synthetic routes and molecules with desired properties.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of reactions involving this compound. dntb.gov.uanih.gov For example, computational modeling can help to understand the regioselectivity of C-H functionalization reactions or to predict the most favorable pathways for cyclization reactions. nih.gov Such studies can also be used to predict spectroscopic properties, which can aid in the characterization of new derivatives. nih.gov

Molecular modeling and docking studies can be used to design new molecules based on the this compound scaffold that are predicted to have high affinity for specific biological targets. nih.gov By understanding the interactions between the molecule and a protein's active site, for example, researchers can rationally design modifications to the structure to improve its potency and selectivity. nih.gov

Furthermore, computational methods can be used to predict the physicochemical properties of new derivatives, such as their solubility, lipophilicity, and metabolic stability. This information is crucial for the development of new drug candidates and can help to prioritize which compounds to synthesize and test experimentally. biorxiv.org

| Computational Method | Application in Future Research | Expected Outcomes |

| Density Functional Theory (DFT) | Mechanistic studies of reactions, prediction of reactivity and regioselectivity, calculation of spectroscopic properties. | Deeper understanding of reaction pathways, rational design of new transformations. dntb.gov.uanih.gov |

| Molecular Docking | Design of new bioactive molecules, prediction of binding affinities to biological targets. | Identification of promising drug candidates with enhanced potency and selectivity. nih.gov |

| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics and interactions of derivatives in biological systems. | Insights into the behavior of molecules at the atomic level, aiding in drug design. |

| QSAR (Quantitative Structure-Activity Relationship) | Predicting the biological activity of new derivatives based on their structural features. | Prioritization of synthetic targets, more efficient drug discovery process. |

Q & A

Q. What are the standard synthetic routes for 6-amino-3-bromo-2-fluorobenzoic acid, and how can intermediates be stabilized?

Methodological Answer: The synthesis typically involves sequential halogenation and amination of a benzoic acid precursor. For example, bromination at the 3-position and fluorination at the 2-position can be achieved using electrophilic aromatic substitution, while the amino group is introduced via catalytic hydrogenation or nucleophilic substitution. Protecting groups (e.g., acetyl for amino) are critical to prevent unwanted side reactions during halogenation steps. Post-synthesis, intermediates should be stored under inert gas (e.g., nitrogen) at −20°C to minimize decomposition .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve substituent positions and mass spectrometry (MS) for molecular weight validation. For example, electron ionization (EI)-MS can detect the molecular ion peak (expected m/z ≈ 248 [M+H]⁺) and fragmentation patterns characteristic of bromine and fluorine substituents .

Q. What storage conditions are optimal for this compound to ensure long-term stability?

Methodological Answer: The compound should be stored in amber glass vials under anhydrous conditions at −20°C to prevent hydrolysis or photodegradation. Desiccants like silica gel are recommended to mitigate moisture absorption. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can predict shelf-life .

Advanced Research Questions

Q. How do competing reactivities of bromine and fluorine substituents influence synthetic pathway design?

Methodological Answer: Bromine’s lower electronegativity compared to fluorine makes it more reactive toward nucleophilic substitution, while fluorine’s strong electron-withdrawing effect directs electrophilic attacks to specific positions. For example, in Suzuki coupling reactions, bromine at the 3-position acts as a better leaving group than fluorine. Computational tools (e.g., DFT calculations) can predict regioselectivity and guide reaction optimization .

Q. What experimental strategies are used to assess the biological activity of this compound?

Methodological Answer: Enzyme inhibition assays (e.g., fluorescence-based kinase assays) and microbial susceptibility tests (e.g., minimum inhibitory concentration [MIC] against E. coli) are common. Control groups should include structurally similar analogs (e.g., 2-amino-4-bromo-3-fluorobenzoic acid) to isolate the impact of substituent arrangement. Dose-response curves and time-kill studies provide mechanistic insights .

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) for this compound?

Methodological Answer: Discrepancies in NMR chemical shifts may arise from solvent effects, pH, or impurities. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred for solubility and signal resolution. Spiking experiments with authentic standards or 2D NMR techniques (e.g., COSY, HSQC) can resolve overlapping peaks. Cross-validation with X-ray crystallography provides definitive structural confirmation .

Q. What strategies optimize regioselectivity in substitution reactions involving halogenated benzoic acids?

Methodological Answer: Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) can enhance regioselectivity for bromine introduction. Fluorination via Balz-Schiemann reaction (diazotization followed by HF treatment) minimizes byproducts. Kinetic studies under varying temperatures and catalysts (e.g., Pd/C for hydrogenolysis) help identify optimal conditions .

Q. How can environmental fate studies be designed to evaluate degradation pathways of this compound?

Methodological Answer: Use ¹⁴C-labeled this compound in soil/water microcosms to track mineralization (CO₂ release) and metabolite formation. High-resolution mass spectrometry (HRMS) identifies degradation intermediates (e.g., dehalogenated products). Abiotic factors (UV exposure, pH) are tested separately to distinguish photolytic vs. microbial degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.